Methyl 4-amino-3-(4-methoxyphenyl)butanoate
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Overview
Description
Methyl 4-amino-3-(4-methoxyphenyl)butanoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of butanoic acid and features both an amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(4-methoxyphenyl)butanoate typically involves the esterification of 4-amino-3-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(4-methoxyphenyl)butanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-3-(4-methoxyphenyl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(4-methoxyphenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-aminophenyl)butanoate: Similar structure but lacks the methoxy group.
Methyl 4-(4-methoxyphenyl)butanoate: Similar structure but lacks the amino group.
Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate: Contains a different substitution pattern on the butanoate backbone.
Uniqueness
Methyl 4-amino-3-(4-methoxyphenyl)butanoate is unique due to the presence of both an amino group and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 4-amino-3-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-11-5-3-9(4-6-11)10(8-13)7-12(14)16-2/h3-6,10H,7-8,13H2,1-2H3 |
InChI Key |
OCBVBGZBNKBCBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)OC)CN |
Origin of Product |
United States |
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